molecular formula C11H12O2 B1583969 2-Methyl-1-phenylbutane-1,3-dione CAS No. 6668-24-2

2-Methyl-1-phenylbutane-1,3-dione

Cat. No. B1583969
CAS RN: 6668-24-2
M. Wt: 176.21 g/mol
InChI Key: IRNJRGVFXLVQEK-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylbutane-1,3-dione, also known as 2-methyl-1-phenylbutane-1,3-dione, is an organic chemical compound with the molecular formula C10H10O2. This compound has several applications in the scientific research field, including its use as a synthetic intermediate, a reagent for the synthesis of other compounds, and a catalyst for the synthesis of other compounds. It is also used as a model compound for studying the mechanism of action of other compounds. In

Scientific Research Applications

Hydrogen Bond Studies

The compound has been studied in the context of intramolecular hydrogen bonds. It was observed that 1-phenylbutane-1,3-dione forms strong intramolecular hydrogen bonds when protonated by hydrogen bromide (Clark, Emsley, & Hibbert, 1989).

Schiff Base Ligands Synthesis

2-Methyl-1-phenylbutane-1,3-dione is used in the synthesis of Schiff base ligands. These ligands have been employed to create nickel(II) and copper(II) complexes, which are confirmed through X-ray diffraction (Bhowmik, Drew, & Chattopadhyay, 2011).

Alkylation Studies

The copper(II) complexes of 2-methyl-1-phenylbutane-1,3-dione have been used as substrates for C-alkylation, demonstrating its potential in synthesizing sterically congested β-diketones (Lloris, Marquet, & Moreno-Mañas, 1990).

Tautomery and Coordination Studies

In a study of tautomery and coordination to copper(II), it was found that (E)-2-(2-(2-hydroxyphenyl)hydrazono)-1-phenylbutane-1,3-dione exhibits a mixture of enol-azo and hydrazone tautomeric forms (Kopylovich et al., 2011).

Insertion into Benzoylacetone Backbone

1-Phenylbutane-1,3-dione interacts with chalcones to produce cyclic and acyclic insertion products, as explored in one study. This demonstrates its role in organic synthesis (Naghiyev et al., 2015).

Synthesis of Trichloromethyl-β-diketones

It has been used in the improved synthesis of trichloromethyl-β-diketones, illustrating its utility in creating specialized organic compounds (Martins et al., 2005).

Tautomerization Rate Study

1-Phenylbutane-1,3-dione, a related compound, has been used to measure the keto-enol tautomerization rate using micellar systems. This research offers insights into reaction dynamics in different environments (Miyaka, Shigeto, & Teramoto, 1985).

Antitumor Activity Study

The compound has been a key intermediate in synthesizing new thiophene and pyrazole derivatives, some of which displayed significant antitumor activity (Fadda, Abdel‐Latif, & El-Mekawy, 2012).

Photoisomerisation Studies

Its photoisomerisation properties have been studied in various solvents, contributing to our understanding of chemical reactions under light exposure (Ikeda et al., 2002).

properties

IUPAC Name

2-methyl-1-phenylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNJRGVFXLVQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341019
Record name 2-Methyl-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-phenylbutane-1,3-dione

CAS RN

6668-24-2
Record name 2-Methyl-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthetic procedure was identical with that described in synthetic example 42(1), except that raw material dibenzoyl methane was replaced by 1-phenyl-1,3-butandione.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
ME Lloris, J Marquet, M Moreno-Mañas - Tetrahedron letters, 1990 - Elsevier
The copper(II) complexes of 3-methylpentane-2,4-dione and 2-methyl-1-phenylbutane-1,3-dione are good substrates for C-alkylation with several alkyl bromides including 1-…
Number of citations: 22 www.sciencedirect.com
QTH Le - Journal of the Chemical Society, Dalton Transactions, 1997 - pubs.rsc.org
Ion-size recognition of Group 13 metals (Al3+ and In3+) with modified β-diketones, 3-phenylpentane-2,4-dione (α-phenylacetylacetone, HL2) and 1,2-diphenylbutane-1,3-dione (α-…
Number of citations: 22 pubs.rsc.org
S Xue, LZ Li, YK Liu, QX Guo - The Journal of Organic Chemistry, 2006 - ACS Publications
A variety of 1,3-diketones can be efficiently converted into the corresponding 1,4-diketones and trans-1,2-disubstituted cyclopropanols by using organozinc species in one-pot reactions. …
Number of citations: 43 pubs.acs.org
P Gupta, N Mahajan, SC Taneja - Catalysis Science & Technology, 2013 - pubs.rsc.org
Nowadays as environmental concerns have became so significant, new reactions and novel catalysts for complicated chemistry are still in high demand despite tremendous advances …
Number of citations: 28 pubs.rsc.org
M Hou, Z Zhang, X Lai, Q Zong, X Jiang, M Guan… - Organic …, 2022 - ACS Publications
In this work, the use of N-acyloxybenzamides as efficient acyl nitrene precursors under photoredox/iron dual catalysis is reported. The resulting acyl nitrenes could be captured by …
Number of citations: 12 pubs.acs.org
K La-ongthong, N Sawekteeratana, J Klaysuk… - Synlett, 2022 - thieme-connect.com
A facile and convenient reaction of o-alkynylisocyanobenzenes with various active-methylene compounds, including 1,3-diesters, 1,3-diketones, β-keto esters, and β-keto amides, under …
Number of citations: 2 www.thieme-connect.com
K Sano, T Fukuhara, S Hara - Journal of Fluorine Chemistry, 2009 - Elsevier
The deoxyfluorination reaction of β-diketones with N,N-diethyl-α,α-difluoro-m-methylbenzylamine (DFMBA) gave β-fluoro-α,β-unsaturated ketones in good yields. The reaction …
Number of citations: 28 www.sciencedirect.com
Y Ning, Y Otani, T Ohwada - The Journal of Organic Chemistry, 2017 - ACS Publications
An experimental study of base-induced transformation reaction of 2-acyl-3-alkyl-2H-azirines to oxazoles indicated that a deprotonation-initiated mechanism is involved, in addition to …
Number of citations: 35 pubs.acs.org
GW Rewcastle - 1978 - researchspace.auckland.ac.nz
PART ONE SYNTHESIS AND ACID-CATALYSED REARRANGEMENT OF CYCLOPROPANE-1,2-DIOLS A number of cyclopropane-1,2-diyl diacetates have been synthesized …
Number of citations: 0 researchspace.auckland.ac.nz
M Sawamura, Y Nakayama, WM Tang… - The Journal of Organic …, 1996 - ACS Publications
Enantioselective allylations of α-nitro ketones (3) and α-nitro esters (15) with allyl acetate were carried out in the presence of 2 equiv of alkali metal fluorides (KF, RbF, CsF) and 1 mol % …
Number of citations: 95 pubs.acs.org

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